N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and a sulfonamide-linked 3-(1H-imidazol-1-yl)propyl chain. The imidazole-propyl moiety is a common pharmacophore in medicinal chemistry, contributing to interactions with biological targets such as enzymes or receptors. The methoxynaphthalene group may enhance lipophilicity and influence binding affinity compared to simpler aromatic systems.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-16-7-8-17(15-6-3-2-5-14(15)16)24(21,22)19-9-4-11-20-12-10-18-13-20/h2-3,5-8,10,12-13,19H,4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBQOVUMNPGWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, where the imidazole ring is reacted with a suitable alkyl halide.
Introduction of the Naphthalene Moiety: The naphthalene moiety is attached through a sulfonation reaction, where the naphthalene ring is reacted with sulfuric acid to form the sulfonamide group.
Methoxylation: The final step involves the methoxylation of the naphthalene ring to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or naphthoquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide has been synthesized and characterized for its potential as a therapeutic agent. The compound's structure suggests it may interact with biological targets due to the presence of both imidazole and naphthalene moieties, which are known for their biological activities.
The biological activity of this compound has been explored in various contexts, particularly its antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Compounds with imidazole rings are known for their antimicrobial effects. For example, imidazole derivatives have been reported to exhibit significant antibacterial activity against various strains of bacteria . The presence of the naphthalene moiety may enhance this activity through increased lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound could be attributed to its ability to modulate inflammatory pathways. Research into similar sulfonamide compounds suggests they may inhibit pro-inflammatory cytokines, thus reducing inflammation . This could have implications for treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
| Study | Findings | Implications |
|---|---|---|
| Study on naphthalene derivatives | Demonstrated anticancer activity in vitro | Suggests potential for developing new cancer therapies |
| Investigation of imidazole compounds | Showed antibacterial effects against E. coli and S. aureus | Highlights possible use in treating infections |
| Research on sulfonamide derivatives | Indicated anti-inflammatory properties | Could lead to treatments for chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole-Propyl Moieties
N-(3-(1H-Imidazol-1-yl)propyl)benzamide Derivatives
describes compounds 5–9, which share the N-(3-(1H-imidazol-1-yl)propyl) group but differ in the acyl substituent (e.g., 4-fluorobenzamide, 4-nitrobenzamide). These benzamides were synthesized via reaction with acyl chlorides in carbon tetrachloride, followed by purification via column chromatography . Key differences:
- Target Compound : Sulfonamide linkage vs. benzamide.
- The sulfonamide group in the target compound may exhibit distinct enzyme inhibition profiles due to its stronger hydrogen-bonding capacity.
MMV3: 6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...
identifies MMV3 as a CntA inhibitor with a bromopyridinyl group attached to the imidazole-propyl chain. This highlights the role of aromatic substituents in modulating target specificity.
Sulfonamide Derivatives with Varied Aromatic Systems
N-(2-(3-Chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
details a sulfonamide with a chlorophenyl-methoxypropyl group. Key comparisons:
- Aromatic System : The target compound’s naphthalene core provides a larger hydrophobic surface compared to the chlorophenyl group, which could enhance membrane permeability or protein binding.
- Substituents : The methoxy group in the target compound may reduce steric hindrance compared to the chlorophenyl-methoxypropyl chain, favoring interactions with flat binding pockets .
1-[(N,N-Dimethylamino)benzenesulfonyl]benzimidazoles
reports benzimidazole sulfonamides with methoxy and pyridylmethyl groups. These compounds demonstrate the importance of sulfonamide orientation in biological activity.
Compounds with Antifungal and Antitumor Activity
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2)
highlights this nitrofuran derivative’s antifungal activity. The carboxamide linkage and nitro group are critical for its efficacy.
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
and describe this quinazoline derivative’s antitumor and antimicrobial activities. The quinazoline ring engages in hydrogen bonding (N–H···N interactions), while the bromophenyl group aids in hydrophobic interactions. The target compound’s naphthalene sulfonamide may mimic these interactions but with altered solubility and target selectivity .
Key Properties
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 286.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in inflammatory processes and cell proliferation.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. While specific data on this compound is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, a study on structurally similar compounds demonstrated their ability to inhibit the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer progression. The IC50 values for these compounds ranged from 0.12 μM to 2 μM in various cancer cell lines, suggesting a potent effect against tumor cells .
Case Studies
- Inhibition of Wnt Signaling
-
Inflammatory Disease Models
- In preclinical models, related compounds have been evaluated for their potential in treating inflammatory diseases such as psoriasis and rheumatoid arthritis. These studies highlight the importance of selective inhibition of nuclear receptors like RORγ, which plays a role in interleukin production .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 2 | Bacterial Folate Synthesis |
| Compound B | Anticancer | 0.12 | Wnt/β-Catenin Pathway |
| Compound C | Anti-inflammatory | 75 | RORγ |
Q & A
Q. What are the common synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a sulfonamide precursor (e.g., 4-methoxynaphthalene-1-sulfonyl chloride) with a 3-(1H-imidazol-1-yl)propylamine derivative. Key steps include:
- Acylation/alkylation : React the sulfonyl chloride with the imidazole-propyl amine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the product. Monitor reaction progress via TLC or LC-MS .
- Optimization : Control temperature to minimize side reactions (e.g., hydrolysis of sulfonyl chloride). Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, with imidazole protons typically appearing at δ 7.5–8.5 ppm and methoxy groups at δ 3.8–4.0 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Agilent SuperNova diffractometer) resolves the 3D structure. Refinement using SHELXL (via Olex2 or WinGX) provides bond lengths, angles, and hydrogen-bonding networks .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and purity .
Advanced Research Questions
Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal structure inform its stability and reactivity?
- Methodological Answer :
- Hydrogen Bond Analysis : Use software like Mercury or PLATON to identify N–H···N/O/S interactions. For example, imidazole NH groups often form hydrogen bonds with sulfonamide oxygen atoms, stabilizing the lattice .
- π-Stacking Analysis : Measure interplanar distances (3.5–4.0 Å) between aromatic rings (naphthalene/imidazole) using Crystallographic Information Files (CIFs). Dihedral angles (e.g., 56.04° between imidazole and naphthalene planes) indicate steric or electronic influences .
- Thermal Stability : Thermogravimetric analysis (TGA) correlates stacking interactions with decomposition temperatures .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide-imidazole derivatives?
- Methodological Answer :
- Assay Validation : Compare activities across standardized assays (e.g., stopped-flow CO₂ hydration for carbonic anhydrase inhibition ).
- Orthogonal Techniques : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Computational Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., carbonic anhydrase). Pay attention to sulfonamide-Zn²+ coordination and imidazole-mediated hydrogen bonds .
- Purity Control : High-performance liquid chromatography (HPLC) with UV/ECD detection ensures compound integrity .
Q. How does the compound’s stability under varying pH and temperature conditions influence formulation for biological studies?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies (pH 2–9 buffers, 25–37°C) with LC-MS monitoring. Imidazole-protonated forms (pH < 6) may enhance solubility but reduce membrane permeability .
- Thermal Degradation : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). For polymers with similar backbones, thermal instability above 48°C necessitates storage at 4°C .
- Formulation Adjustments : Use lyophilization for long-term storage or encapsulate in pH-responsive nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
